Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate

Description

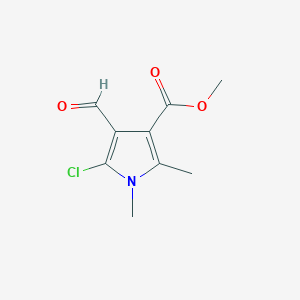

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate is a pyrrole-based heterocyclic compound with a methyl ester group at position 3, chloro and formyl substituents at positions 5 and 4, respectively, and methyl groups at positions 1 and 2. Its molecular formula is C₁₀H₁₀ClNO₃ (molecular weight: 227.45 g/mol). The electron-withdrawing chloro (Cl) and formyl (CHO) groups render the pyrrole ring electron-deficient, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-7(9(13)14-3)6(4-12)8(10)11(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUMKRWHUWNCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)Cl)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrrole compound, followed by formylation and esterification reactions. The reaction conditions often require the use of specific reagents such as chlorinating agents (e.g., thionyl chloride) and formylating agents (e.g., Vilsmeier-Haack reagent).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Methyl 5-chloro-4-carboxy-1,2-dimethylpyrrole-3-carboxylate.

Reduction: Methyl 5-chloro-4-hydroxymethyl-1,2-dimethylpyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate exhibits various biological activities that make it a candidate for pharmaceutical applications. Notable activities include:

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties. For instance, studies indicate that compounds derived from pyrrole structures demonstrate effective antibacterial and antifungal activity against a range of pathogens.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

This table summarizes the antimicrobial efficacy of synthesized derivatives, highlighting their potential as therapeutic agents against infections caused by both bacteria and fungi .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

These findings suggest that this compound could serve as a lead compound for developing new anticancer drugs.

Material Science Applications

Beyond its biological implications, this compound can be utilized in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been explored to enhance conductivity and stability.

Case Studies and Research Findings

Several case studies have documented the synthesis and application of this compound:

- Antimicrobial Studies : A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition compared to standard antibiotics.

- Cancer Cell Line Evaluation : Research involving multiple cancer cell lines showed that specific modifications to the methyl pyrrole structure could enhance anticancer activity, indicating a promising avenue for drug development.

- Material Characterization : Investigations into the use of this compound in polymer composites revealed improved mechanical properties and thermal stability, suggesting potential industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrrole Derivatives

2.1 Structural and Substituent Analysis

Key structural comparisons with analogous pyrrole derivatives are summarized in Table 1.

Key Observations:

- The target compound’s electron-withdrawing substituents (Cl, CHO) contrast with electron-donating groups (e.g., 3-aminophenyl in 7c , propyl in derivatives), affecting electronic density and reactivity.

- The formyl group at position 4 provides a reactive site for condensation reactions, unlike alkyl or aryl substituents in analogs.

2.2 Spectroscopic Properties

NMR and MS data highlight substituent effects (Table 2):

- The formyl proton in the target compound would exhibit a distinct downfield shift (~9-10 ppm), absent in analogs with alkyl/aryl groups.

- Chloro substituents cause deshielding of neighboring protons, contrasting with the shielding effects of methyl or propyl groups in derivatives .

2.3 Physicochemical and Reactivity Profiles

- Melting Points: Alkyl-substituted pyrroles (e.g., m.p. 98°C in ) generally have lower melting points than halogenated derivatives due to weaker intermolecular forces.

- Reactivity: The formyl group enables nucleophilic additions (e.g., formation of hydrazones), while the chloro group permits substitution reactions (e.g., Suzuki coupling). In contrast, 7c contains a 3-aminophenyl group, enabling electrophilic aromatic substitution or diazotization.

Biological Activity

Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate (MBC) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimalarial, antimycobacterial, and anticancer activities, supported by research findings and case studies.

MBC is characterized by the following molecular formula:

- Molecular Formula : C9H10ClN2O3

- CAS Number : 253870-02-9

The compound features a pyrrole ring structure, which is known for its versatility in medicinal chemistry.

Antimalarial Activity

Recent studies have demonstrated that pyrrole derivatives, including MBC, exhibit potent antimalarial activity against Plasmodium falciparum. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the pyrrole ring enhance biological efficacy.

Key Findings:

- IC50 Values : Several analogs of MBC showed IC50 values ranging from 0.9 to 16.0 nM against various P. falciparum strains, indicating high potency compared to traditional antimalarial drugs like chloroquine .

- Mechanism of Action : The antimalarial activity is attributed to the ability of these compounds to inhibit critical enzymes involved in the parasite's lifecycle.

Antimycobacterial Activity

MBC has also been investigated for its potential against Mycobacterium tuberculosis. A study focused on 2,5-dimethylpyrrole derivatives highlighted the importance of structural modifications in enhancing antimicrobial properties.

Case Study:

- Minimum Inhibitory Concentration (MIC) : Compounds related to MBC displayed MIC values below 1 µg/mL against M. tuberculosis, demonstrating significant bactericidal effects .

- Cytotoxicity : Selected derivatives exhibited low cytotoxicity against human pulmonary fibroblasts while effectively inhibiting intracellular mycobacterial growth.

Anticancer Activity

Pyrrole-based compounds have been recognized for their anticancer properties. MBC and its analogs have shown potential in inhibiting tumor cell lines.

Research Insights:

- Cell Line Testing : MBC derivatives were tested against various human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver). Some compounds exhibited moderate anti-tumor activity compared to Doxorubicin .

- Mechanisms : The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-4-formyl-1,2-dimethylpyrrole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyrrole derivatives. A typical approach involves: (i) Formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) . (ii) Chlorination at the 5-position using electrophilic chlorinating agents (e.g., NCS). (iii) Methyl esterification via acid chloride intermediates (e.g., thionyl chloride followed by methanol) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of chlorinating agents to minimize side products. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at δ ~9.8–10.2 ppm; methyl ester at δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N content matching calculated values) .

Q. How is crystallographic data obtained and refined for this compound?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement .

- Address disorder in formyl or methyl groups via restrained refinement.

- Validate hydrogen-bonding networks using Mercury or Olex2 software .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting vs. X-ray structures) be resolved?

- Methodological Answer :

- Cross-validate using multiple techniques:

(i) VT-NMR to assess dynamic effects (e.g., rotameric forms of the formyl group) .

(ii) DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data . - Re-examine crystallization solvents: Polar solvents may stabilize specific conformers .

Q. What strategies are effective for analyzing supramolecular interactions in the solid state?

- Methodological Answer :

- Perform graph set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .

- Use Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O vs. π-π interactions) .

- Correlate packing patterns with solubility or stability data for formulation studies.

Q. How can computational methods predict reactivity or regioselectivity in further derivatization?

- Methodological Answer :

- Fukui functions (via DFT) to identify electrophilic/nucleophilic sites (e.g., formyl vs. chloro positions) .

- Molecular docking to screen bioactivity of derivatives (e.g., binding to enzyme active sites) .

- Validate predictions with small-scale reactions (e.g., nucleophilic addition to the formyl group).

Q. What experimental approaches mitigate challenges in synthesizing analogs with bulky substituents?

- Methodological Answer :

- Use sterically hindered bases (e.g., DIPEA) to prevent side reactions .

- Employ microwave-assisted synthesis for faster kinetics in sterically demanding reactions .

- Characterize byproducts via LC-MS to refine reaction pathways.

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Verify purity via DSC (Differential Scanning Calorimetry).

- Compare with structurally similar compounds (e.g., Methyl 4-formylbenzoate derivatives ).

- Re-crystallize from different solvents to isolate polymorphs .

Q. What protocols ensure reproducibility in biological activity assays for derivatives?

- Methodological Answer :

- Standardize assay conditions (e.g., solvent/DMSO concentration ≤1%).

- Include positive controls (e.g., known kinase inhibitors for enzyme assays) .

- Use triplicate runs and statistical validation (e.g., ANOVA) to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.